3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S/c1-14-4-10-18(11-5-14)28(25,26)24-12-2-3-16(13-24)20-22-19(23-27-20)15-6-8-17(21)9-7-15/h4-11,16H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTQIFPVHDDFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or other brominating agents.
Attachment of the tosylpiperidinyl group: This step involves the tosylation of piperidine followed by its attachment to the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl ring.
Reduction: Reduction reactions can occur at the oxadiazole ring or the bromophenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole depends on its specific biological target. Generally, oxadiazoles can interact with various enzymes, receptors, or other biomolecules, leading to modulation of their activity. The molecular targets and pathways involved may include inhibition of specific enzymes, interaction with DNA or RNA, or modulation of signaling pathways.
Comparison with Similar Compounds
Key Findings :
- Substitution at the 5th position with electron-withdrawing groups (e.g., 4-chlorophenyl) or electron-donating groups (e.g., 3,4-dimethoxyphenyl) enhances anti-inflammatory activity, approaching or surpassing indomethacin .
- The 3,4-dimethoxyphenyl group confers superior analgesic activity (70.6%), likely due to improved receptor interactions .
Antibacterial Activity
1,2,4-Oxadiazoles with halogenated aryl groups exhibit notable antibacterial effects:
Key Findings :
Bis-1,2,4-Oxadiazole Derivatives
Bis-oxadiazoles with symmetric substitutions exhibit high thermal stability and synthetic efficiency:
Key Findings :
Biological Activity
The compound 3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has gained attention due to its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties supported by recent research findings.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities. The specific compound has shown promise in several areas:
- Antimicrobial Activity : Oxadiazole derivatives have been reported to possess significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain oxadiazole derivatives can inhibit the growth of various pathogens including Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Research has indicated that oxadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, some compounds have shown IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil .
- Anti-inflammatory Effects : Several studies have suggested that oxadiazole compounds may reduce inflammation through various mechanisms, potentially making them candidates for treating inflammatory diseases .
Antimicrobial Activity
A study published in PMC highlighted the antimicrobial efficacy of 1,3,4-oxadiazole derivatives. The results indicated that compounds with this scaffold exhibited potent antibacterial activity against gram-positive and gram-negative bacteria . The compound this compound fits within this category and is expected to demonstrate similar properties.
| Compound | Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | |
| Other oxadiazoles | Candida albicans | 200 |
Anticancer Activity
In vitro studies have shown that certain oxadiazole derivatives can inhibit tumor growth significantly. For example, compounds with similar structures demonstrated cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values comparable to established drugs .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazoles has been explored through various assays measuring cytokine release and other inflammatory markers. Preliminary results suggest that these compounds can modulate inflammatory pathways effectively .
Case Studies
Several case studies have documented the biological activity of oxadiazole derivatives:
- Case Study 1 : Dhumal et al. (2016) synthesized a series of oxadiazole compounds and evaluated their antitubercular activity against Mycobacterium bovis. The most active compounds exhibited strong inhibition in both active and dormant states .
- Case Study 2 : A study by Bajaj et al. focused on the synthesis of novel oxadiazole derivatives with substituted benzene rings. Their findings indicated significant anticancer activity against MDA-MB-231 cells with promising IC50 values .
Q & A
Q. Characterization :
- Spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments and substituent positions (e.g., 4-bromophenyl signals at δ 7.6–7.8 ppm).
- Mass Spectrometry : HRMS validates molecular formula (e.g., [M+H]⁺ matching theoretical mass).
- Chromatography : SFC (Supercritical Fluid Chromatography) confirms enantiopurity (e.g., 97% ee) .
- Elemental Analysis : Matches calculated C, H, N, Br percentages .
Basic: What safety precautions are recommended when handling this compound?
Q. Hazard Mitigation :
- Toxicity : Harmful if inhaled, swallowed, or in contact with skin (H301, H315, H318, H335) .
- PPE : Wear gloves, lab coats, and eye protection. Use fume hoods to avoid dust inhalation .
- First Aid : Immediate rinsing for eye exposure (15 mins), medical consultation if ingested .
- Storage : Keep in airtight containers away from moisture and light .
Advanced: What in vitro models demonstrate its anti-inflammatory activity, and how does it compare to standard drugs?
Q. Experimental Design :
- Rat Paw Edema Model : Administered at 20 mg/kg, compounds with 4-chlorophenyl or 3,4-dimethoxyphenyl substituents showed 59.5–61.9% inhibition of inflammation vs. indomethacin (64.3%) .
- Ulcerogenicity : Cyclized derivatives exhibit low ulcer indices (0.58–0.83) vs. indomethacin (2.67) .
Mechanism : COX-2/5-LOX dual inhibition inferred from structural analogs .
Advanced: How do structural modifications at the 5th position of the oxadiazole ring affect biological activity?
Q. SAR Insights :
- Electron-Withdrawing Groups : 4-Chlorophenyl enhances anti-inflammatory activity (59.5% inhibition) by stabilizing ligand-receptor interactions .
- Methoxy Substitutions : 3,4-Dimethoxyphenyl improves analgesic activity (70.6% vs. acetylsalicylic acid’s 63.2%) via enhanced hydrogen bonding .
- Bulkier Groups : Cyclohexyloxybenzyl reduces activity due to steric hindrance .
Advanced: What mechanistic insights exist regarding its apoptotic effects in cancer cells?
Q. Key Findings :
- Cell Cycle Arrest : Related oxadiazoles induce G₁-phase arrest in T47D breast cancer cells, followed by caspase-3/7 activation .
- Target Identification : Photoaffinity labeling identified TIP47 (IGF-II receptor binding protein) as a molecular target .
- In Vivo Efficacy : Analog 4l reduced tumor growth in MX-1 xenografts by 60% at 50 mg/kg .
Basic: What analytical techniques are critical for assessing purity post-synthesis?
Q. Methodology :
- HPLC/GC : Purity >95% confirmed via retention time matching.
- Melting Point : Sharp ranges (176–293°C) indicate crystallinity .
- FTIR : Absence of -OH/NH stretches confirms cyclization .
Advanced: Are there QSAR studies guiding its optimization?
Q. Current Progress :
- 3D-QSAR Models : Highlight hydrophobic and electrostatic fields near the 5th position as critical for anti-inflammatory activity .
- Docking Studies : Pyridyl substitutions at the 3rd position improve binding to GSK-3β (ΔG = -19.10 kcal/mol) .
Basic: What are the solubility and stability considerations for this compound in different solvents?
Q. Empirical Data :
- Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane.
- Stability : Degrades under prolonged UV exposure; store at -20°C in amber vials .
Advanced: What in vivo efficacy has been demonstrated for this compound in disease models?
Q. Preclinical Evidence :
- Anticancer : Analog 4l showed 50% tumor growth inhibition in MX-1 breast cancer models .
- Antimicrobial : MIC values of 12.5–25 µg/mL against S. aureus and E. coli .
Advanced: How does its antibacterial activity compare against common pathogens?
Q. MIC Data :
- Gram-Positive : S. aureus MIC = 12.5 µg/mL (compound 4f) .
- Gram-Negative : E. coli MIC = 25 µg/mL (compound 4c) .
Mechanism : Disruption of membrane integrity via hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
